molecular formula C20H19N3O4 B11467098 Ethyl 4-amino-6-{[(3-methoxyphenyl)carbonyl]amino}quinoline-3-carboxylate

Ethyl 4-amino-6-{[(3-methoxyphenyl)carbonyl]amino}quinoline-3-carboxylate

Cat. No.: B11467098
M. Wt: 365.4 g/mol
InChI Key: KFHYKEIZOLZNQP-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-6-(3-METHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE is a synthetic organic compound with the molecular formula C20H19N3O4. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-6-(3-METHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-AMINO-6-(3-METHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds .

Scientific Research Applications

ETHYL 4-AMINO-6-(3-METHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-6-(3-METHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

ETHYL 4-AMINO-6-(3-METHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its methoxybenzamido group, in particular, contributes to its unique properties compared to other quinoline derivatives .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-amino-6-[(3-methoxybenzoyl)amino]quinoline-3-carboxylate

InChI

InChI=1S/C20H19N3O4/c1-3-27-20(25)16-11-22-17-8-7-13(10-15(17)18(16)21)23-19(24)12-5-4-6-14(9-12)26-2/h4-11H,3H2,1-2H3,(H2,21,22)(H,23,24)

InChI Key

KFHYKEIZOLZNQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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